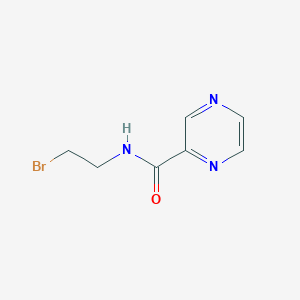
2-(Pyrazinamido)-1-bromoethane
概要
説明
2-(Pyrazinamido)-1-bromoethane is a chemical compound that belongs to the class of pyrazine derivatives It is characterized by the presence of a pyrazine ring, a carboxylic acid group, and a bromo-ethyl amide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrazine-2-carboxylic acid (2-bromo-ethyl)-amide typically involves the reaction of pyrazine-2-carboxylic acid with 2-bromoethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for pyrazine-2-carboxylic acid (2-bromo-ethyl)-amide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(Pyrazinamido)-1-bromoethane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromo-ethyl group to an ethyl group.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of pyrazine-2-carboxylic acid oxides.
Reduction: Formation of pyrazine-2-carboxylic acid (ethyl)-amide.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, pyrazine-2-carboxylic acid (2-bromo-ethyl)-amide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and coordination complexes.
Biology
In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in enzyme inhibition and as a ligand in biochemical assays.
Medicine
In the medical field, pyrazine-2-carboxylic acid (2-bromo-ethyl)-amide is explored for its potential therapeutic applications. It is evaluated for its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In industry, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. It is also employed in the development of new materials with specific properties.
作用機序
The mechanism of action of pyrazine-2-carboxylic acid (2-bromo-ethyl)-amide involves its interaction with molecular targets such as enzymes and receptors. The bromo-ethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrazine ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
類似化合物との比較
Similar Compounds
- Pyrazine-2-carboxylic acid
- Pyrazine-2-carboxamide
- 2-Bromoethylamine
Comparison
Compared to pyrazine-2-carboxylic acid and pyrazine-2-carboxamide, pyrazine-2-carboxylic acid (2-bromo-ethyl)-amide has a unique bromo-ethyl group that imparts distinct reactivity and biological activity. The presence of the bromo group allows for selective substitution reactions, making it a versatile intermediate in synthetic chemistry. Additionally, the bromo-ethyl group enhances the compound’s potential as an enzyme inhibitor and therapeutic agent.
特性
分子式 |
C7H8BrN3O |
|---|---|
分子量 |
230.06 g/mol |
IUPAC名 |
N-(2-bromoethyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C7H8BrN3O/c8-1-2-11-7(12)6-5-9-3-4-10-6/h3-5H,1-2H2,(H,11,12) |
InChIキー |
GNCYSRAVJDPFJT-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=N1)C(=O)NCCBr |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-(3-Methoxy-phenyl)-4-methyl-thiazol-5-yl]-methanol](/img/structure/B8526303.png)
![7-bromoimidazo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B8526319.png)
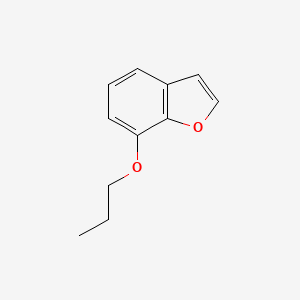
![2-(Chloromethylthio)benzo[b]thiophene](/img/structure/B8526332.png)
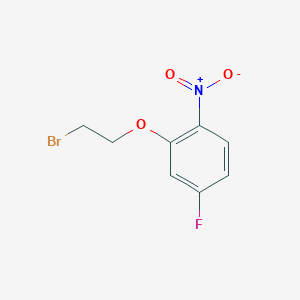
![(7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B8526344.png)
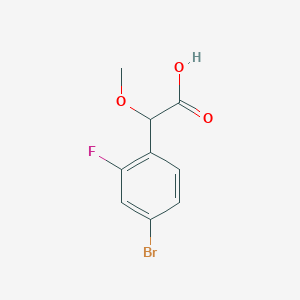
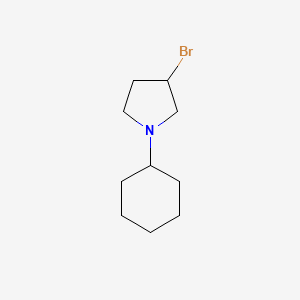
![2-[(Methylamino)(phenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B8526360.png)
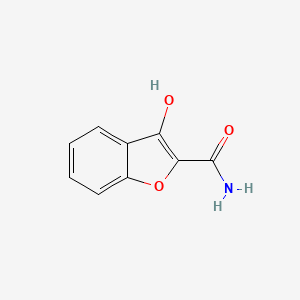
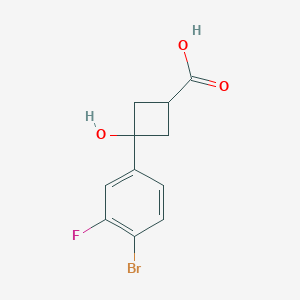
![3-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)propanoic acid](/img/structure/B8526374.png)

![3,3'-[Methylenebis(oxy)]bis(2,2-dinitropropan-1-ol)](/img/structure/B8526390.png)
